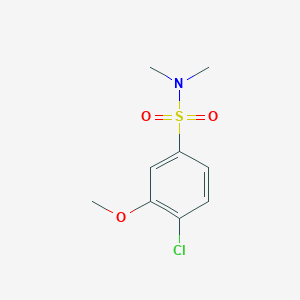

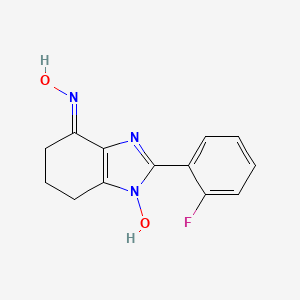

![molecular formula C18H25N3O4 B5550401 4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)

4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multistep organic reactions, starting from basic cyclic and acyclic precursors. For example, a novel synthetic route was developed for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, highlighting the complexity involved in constructing spiro and azaspiro frameworks (Shaabani et al., 2009).

Molecular Structure Analysis

The structural analysis of compounds with similar backbones, like N-[(N-Unsubstituted Pyrrole-3-carbonyl)oxy]benzamide and its precursors, involves X-ray crystallography and advanced computational methods like ab initio and DFT calculations. These studies provide insights into the molecular geometry, conformational characteristics, and rotational barriers, aiding in understanding the relationship between structure and biological activity (Grassi et al., 2002).

Chemical Reactions and Properties

Compounds within this family exhibit a range of chemical reactions due to their functional groups. For instance, they can participate in condensation reactions, as seen with tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are synthesized using aromatic diamines, Meldrum’s acid, and an isocyanide (Shaabani et al., 2009).

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

This compound falls within a class of chemicals that have been synthesized and evaluated for various pharmacological activities. For instance, a related compound, 1-oxa-3,8-diazaspiro[4.5]decan-2-one, was synthesized and screened for antihypertensive activity, revealing that certain substitutions at the 8 position could modulate alpha-adrenergic receptor blocking activity and lower blood pressure without acting as beta-adrenergic blockers. This demonstrates the compound's potential application in designing antihypertensive agents (Caroon et al., 1981).

Structural Studies

The structural features of compounds within this chemical class, such as 6-methyl-4,8,9-triphenyl-2-oxa-3,7-diazaspiro[4.4]nona-3,6-dien-1-one, have been elucidated through X-ray crystal-structure analysis. These studies contribute to understanding the conformational characteristics and rotational barriers, which are crucial for relating structural features to biological properties (Grassi et al., 2002).

Antiviral Evaluation

Spirothiazolidinone derivatives, closely related in structure, have been synthesized and evaluated for their antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of such compounds in the development of new antiviral molecules, showcasing the broad applicability of the spirothiazolidinone scaffold in antiviral drug development (Apaydın et al., 2020).

Mechanism of Action in HIV Inhibition

Research on the mechanism of action of compounds such as 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride shows potent noncompetitive allosteric antagonism of the CCR5 receptor with potent antiviral effects for HIV-1. Such studies offer insights into the complex interactions between chemical structures and biological targets, providing a basis for the development of novel HIV treatments (Watson et al., 2005).

Propriétés

IUPAC Name |

4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)propoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-20-13-18(25-17(20)23)7-10-21(11-8-18)9-2-12-24-15-5-3-14(4-6-15)16(19)22/h3-6H,2,7-13H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKDUQKZTWPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCN(CC2)CCCOC3=CC=C(C=C3)C(=O)N)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(3-Methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

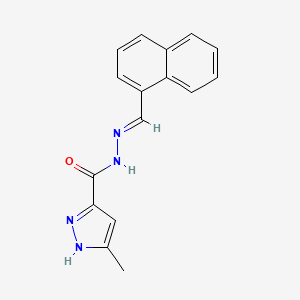

![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)

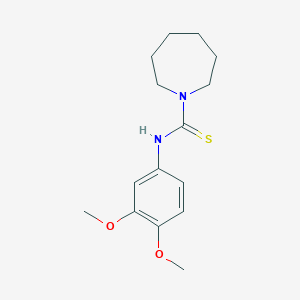

![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

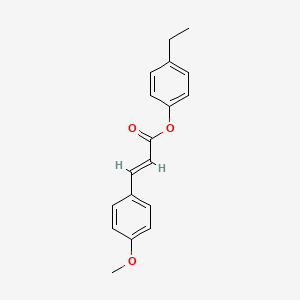

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)

![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)

![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)

![2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)

![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)